(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine
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Overview
Description
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol . This compound features a pyridine ring substituted with a trifluoroethoxy group and a methanamine group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine typically involves the following steps:
Formation of 3-(2,2,2-Trifluoroethoxy)pyridine: This is achieved by reacting 3-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate.
Amination Reaction: The resulting 3-(2,2,2-trifluoroethoxy)pyridine is then subjected to an amination reaction using reagents like ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halides or nucleophiles are employed under conditions like reflux or catalytic environments.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced forms like primary amines or alcohols.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: Employed in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of methanamine.
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol: Similar structure but with a methanol group instead of methanamine.
Uniqueness:
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQBFHLZCABDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771584-26-0 |
Source
|
Record name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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